3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one
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Description
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
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Scientific Research Applications
Catalytic and Reactivity Studies
Methyloxorhenium(V) complexes with bidentate ligands, including those involving quinoline derivatives, have been synthesized and shown to catalyze sulfoxidation reactions. These complexes demonstrate a notable reactivity towards thioethers in the presence of pyridine N-oxides, suggesting potential applications in catalysis and synthetic chemistry (Shan, Ellern, & Espenson, 2002).
Photoluminescence and Material Science
Zinc(II) and cadmium(II) complexes based on 8-hydroxyquinoline derivatives exhibit strong yellow-orange luminescence, indicating their promise as materials for photoluminescent applications. Such compounds, with their good solubility in organic solvents like DMSO and chloroform, show potential in the development of new luminescent materials (Tan et al., 2018).
Fluorescent Thermometry
The study of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its application in ratiometric fluorescent thermometry. The compound's fluorescence intensifies with temperature, revealing its potential use in temperature sensing and environmental monitoring (Cao et al., 2014).
Synthetic Methodology
Research into the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has highlighted efficient, clean methods for producing such compounds. This approach underlines the versatility of quinoline derivatives in organic synthesis and potential pharmaceutical applications (Khaligh, 2014).
Photocatalysis and Oxidation Reactions
Iridium(III) complexes with quinoline ligands have been studied for their ability to generate singlet oxygen and catalyze the oxidation of sulfides into sulfoxides. These findings point towards applications in photocatalytic oxidation processes, which are valuable in both synthetic chemistry and environmental remediation (Li & Ye, 2019).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-24-14-6-8-17-16(10-14)19(21)18(11-20-17)25(22,23)15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYEYHYTYDFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321844 |
Source
|
Record name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902506-42-7 |
Source
|
Record name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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